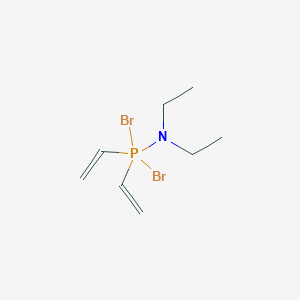
Beryllium--tantalum (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium–tantalum (1/1) is a compound consisting of equal parts beryllium and tantalum. Beryllium is a lightweight, strong, and brittle metal, while tantalum is a dense, hard, and highly corrosion-resistant metal. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Beryllium–tantalum (1/1) can be synthesized through several methods, including metallothermic reduction and molten salt electrolysis. In metallothermic reduction, reactive metals such as magnesium or sodium are used to reduce beryllium and tantalum oxides to their metallic forms. The reaction typically occurs at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of beryllium–tantalum (1/1) often involves the reduction of beryllium and tantalum oxides using carbon or other reducing agents. The process is carried out in a high-temperature furnace, and the resulting metal is purified through electrolysis or other refining techniques.
化学反应分析
Types of Reactions: Beryllium–tantalum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Beryllium is known to form a protective oxide layer, which makes it resistant to further oxidation. Tantalum, on the other hand, is highly resistant to corrosion and oxidation due to its stable oxide layer.
Common Reagents and Conditions: Common reagents used in reactions with beryllium–tantalum (1/1) include acids such as hydrochloric acid and sulfuric acid, which can dissolve the protective oxide layers and allow further reactions. The compound can also react with halogens to form halides.
Major Products: The major products formed from reactions involving beryllium–tantalum (1/1) include beryllium oxide, tantalum oxide, and various halides. These products are often used in further chemical processes or as materials in industrial applications.
科学研究应用
Beryllium–tantalum (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique properties. In biology and medicine, the compound is studied for its potential use in medical devices and implants due to its biocompatibility and resistance to corrosion. In industry, beryllium–tantalum (1/1) is used in the production of high-performance alloys and electronic components.
作用机制
The mechanism of action of beryllium–tantalum (1/1) involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity. In medical applications, its biocompatibility and resistance to corrosion make it suitable for use in implants and other devices.
相似化合物的比较
Beryllium–tantalum (1/1) is unique compared to other similar compounds due to its combination of lightweight, strength, and corrosion resistance. Similar compounds include beryllium-aluminum and tantalum-niobium alloys, which also exhibit high strength and corrosion resistance but may not have the same combination of properties as beryllium–tantalum (1/1).
List of Similar Compounds:- Beryllium-aluminum alloy
- Tantalum-niobium alloy
- Beryllium-copper alloy
- Tantalum-tungsten alloy
Beryllium–tantalum (1/1) stands out due to its unique combination of properties, making it valuable in a wide range of applications.
属性
CAS 编号 |
64544-44-1 |
|---|---|
分子式 |
BeTa |
分子量 |
189.9601 g/mol |
IUPAC 名称 |
beryllium;tantalum |
InChI |
InChI=1S/Be.Ta |
InChI 键 |
MKLDNBMOMTWQRN-UHFFFAOYSA-N |
规范 SMILES |
[Be].[Ta] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


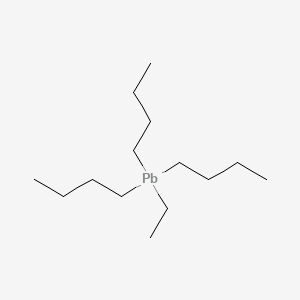
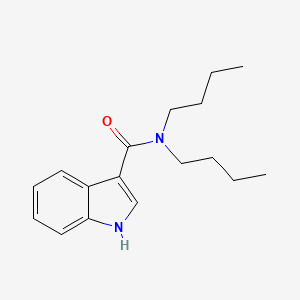
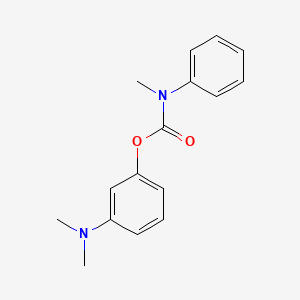
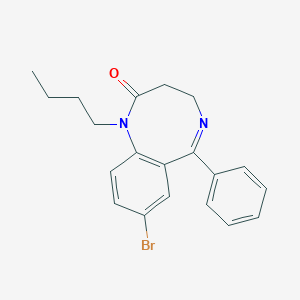

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
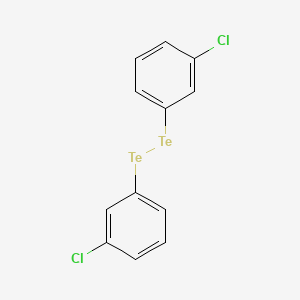
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
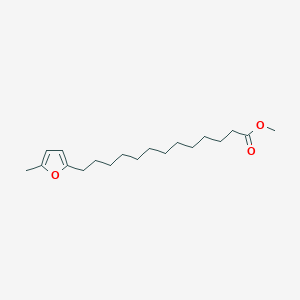
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
